molecular formula C12H12O2S B8392910 1-(7-Methoxybenzo[b]thiophen-2-yl)propan-1-one

1-(7-Methoxybenzo[b]thiophen-2-yl)propan-1-one

Cat. No.: B8392910
M. Wt: 220.29 g/mol
InChI Key: PMAHALNNTMUPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Methoxybenzo[b]thiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H12O2S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

1-(7-methoxy-1-benzothiophen-2-yl)propan-1-one

InChI

InChI=1S/C12H12O2S/c1-3-9(13)11-7-8-5-4-6-10(14-2)12(8)15-11/h4-7H,3H2,1-2H3

InChI Key

PMAHALNNTMUPAO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(S1)C(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (1M solution in tetrahydrofuran; 6.4 ml) was added to a solution of N,7-dimethoxy-N-methylbenzo[b]thiophene-2-carboxamide (1.5 g) in tetrahydrofuran, then the mixture was stirred at ambient temperature for 1 hour and at reflux temperature for 1 hour. Further ethylmagnesium bromide (1M solution in tetrahydrofuran; 6.4 ml) was added, the mixture was stirred at ambient temperature for 1 hour and at reflux temperature for 2.5 hour, then it was cooled to ambient temperature and quenched by the addition of 5M hydrochloric acid (10 ml) and water (150 ml). The product was extracted into dichloromethane (3×60 ml), then the combined extracts were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash chromatography over silica using dichloromethane followed by a 99:1 mixture of dichloromethane and methanol as eluants. Appropriate fractions were combined, and the solvents were removed in vacuo to give 1-(7-methoxybenzo[b]thiophen-2-yl)propan-1-one (0.7 g) as an oil which was used without further purification.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
N,7-dimethoxy-N-methylbenzo[b]thiophene-2-carboxamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two

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